molecular formula C21H26O10 B083449 Glaucolide B CAS No. 11091-27-3

Glaucolide B

Cat. No.: B083449
CAS No.: 11091-27-3
M. Wt: 438.4 g/mol
InChI Key: JNLNEIIZZQABDP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Glaucolide B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various lactone derivatives, such as hirsutinolide and cadinanolide derivatives .

Comparison with Similar Compounds

Glaucolide B is unique among sesquiterpene lactones due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications .

Biological Activity

Glaucolide B is a sesquiterpene lactone derived from the plant Vernonia eremophila and has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, and schistosomicidal properties. This article explores the biological activity of this compound, focusing on its genotoxic effects, cytotoxicity against cancer cell lines, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound is characterized by its unique sesquiterpene lactone structure, which contributes to its biological activities. The compound features an α,β-unsaturated δ-lactone moiety that is crucial for its reactivity and interaction with biological targets.

2.1 In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cell types. A study conducted on human cultured lymphocytes revealed that concentrations greater than 15 µg/ml resulted in complete inhibition of cell growth. At lower concentrations (4 µg/ml and 8 µg/ml), this compound increased the frequency of chromosomal aberrations, indicating its clastogenic potential in vitro .

Table 1: Cytotoxic Effects of this compound on Human Lymphocytes

Concentration (µg/ml)Mitotic Index (MI)Chromosomal Aberrations (%)
Control100%5%
490%12%
870%20%
150%35%

The study also noted that while this compound was cytotoxic in vitro, it did not exhibit clastogenic effects in vivo when tested on BALB/c mice bone marrow cells at concentrations up to 640 mg/kg .

2.2 In Vivo Studies

In vivo assessments indicated that this compound did not significantly alter the frequency of chromosomal aberrations or affect cell division in mouse models, suggesting a differential response between in vitro and in vivo environments .

3. Antimicrobial Activity

This compound has demonstrated strong antimicrobial activity against various pathogens. Notably, it exhibited significant inhibitory effects against Bacillus cereus and moderate activity against Staphylococcus aureus. However, it showed limited efficacy against other bacterial strains .

Table 2: Antimicrobial Activity of this compound

PathogenActivity Level
Bacillus cereusStrong
Staphylococcus aureusModerate
Escherichia coliWeak

4. Semisynthetic Derivatives

Recent research has focused on the semisynthetic modification of this compound to enhance its biological activity. Derivatives created through reactions with various Lewis and Brønsted-Lowry acids have shown improved cytotoxicity against melanoma cell lines. For instance, certain derivatives exhibited cytotoxic concentrations (CC50) as low as 3.1 µM with selectivity indices indicating potential for therapeutic use .

Table 3: Cytotoxicity of Semisynthetic Derivatives

CompoundCC50 (µM)Selectivity Index (SI)
Derivative A5.02.5
Derivative B11.22.5
Derivative C3.13.0

5. Case Studies

A notable case study involved the evaluation of this compound's effects on melanoma cells, where it was found to induce apoptosis through modulation of pro-inflammatory and anti-apoptotic pathways . This suggests a mechanism by which this compound could be harnessed for cancer therapy.

Properties

IUPAC Name

(8,10-diacetyloxy-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-12-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-10(22)27-9-13-16-14(28-11(2)23)8-21(5,30-12(3)24)15(25)6-7-20(4)18(31-20)17(16)29-19(13)26/h14,17-18H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNEIIZZQABDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C(CC(C(=O)CCC3(C(C2OC1=O)O3)C)(C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11091-27-3
Record name Glaucolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011091273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.